molecular formula C74H100ClN15O14 B12084305 Ac-DL-2Nal-DL-Phe(4-Cl)-DL-3Pal-DL-Ser-DL-Tyr-DL-hCit-DL-Leu-DL-Lys(iPr)-DL-Pro-DL-Ala-NH2

Ac-DL-2Nal-DL-Phe(4-Cl)-DL-3Pal-DL-Ser-DL-Tyr-DL-hCit-DL-Leu-DL-Lys(iPr)-DL-Pro-DL-Ala-NH2

Cat. No.: B12084305
M. Wt: 1459.1 g/mol
InChI Key: NOENHWMKHNSHGX-UHFFFAOYSA-N
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Description

Ac-DL-2Nal-DL-Phe(4-Cl)-DL-3Pal-DL-Ser-DL-Tyr-DL-hCit-DL-Leu-DL-Lys(iPr)-DL-Pro-DL-Ala-NH2 is a synthetic peptide featuring a complex sequence of non-natural and modified amino acid residues. Key structural elements include:

  • Ac-DL-2Nal: N-terminal acetylation with D/L-2-naphthylalanine, enhancing lipophilicity and membrane permeability.
  • DL-Phe(4-Cl): Chlorination at the para position of phenylalanine, a common modification to improve receptor binding and metabolic stability.
  • DL-3Pal: 3-pyridylalanine, introducing aromatic and hydrogen-bonding capabilities.
  • DL-hCit: Homo-citrulline, a urea-containing residue that may influence conformational flexibility.
  • Lys(iPr): Isopropyl-modified lysine, reducing polarity and enhancing proteolytic resistance.

This peptide is hypothesized to target G-protein-coupled receptors (GPCRs) or enzyme systems, though its exact biological role remains uncharacterized in the provided evidence.

Properties

Molecular Formula

C74H100ClN15O14

Molecular Weight

1459.1 g/mol

IUPAC Name

1-[2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-acetamido-3-naphthalen-2-ylpropanoyl)amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-(carbamoylamino)hexanoyl]amino]-4-methylpentanoyl]amino]-6-(propan-2-ylamino)hexanoyl]-N-(1-amino-1-oxopropan-2-yl)pyrrolidine-2-carboxamide

InChI

InChI=1S/C74H100ClN15O14/c1-43(2)35-57(66(96)84-56(19-10-11-32-79-44(3)4)73(103)90-34-14-20-63(90)72(102)81-45(5)64(76)94)85-65(95)55(18-9-12-33-80-74(77)104)83-68(98)59(38-48-24-29-54(93)30-25-48)88-71(101)62(42-91)89-70(100)61(40-50-15-13-31-78-41-50)87-69(99)60(37-47-22-27-53(75)28-23-47)86-67(97)58(82-46(6)92)39-49-21-26-51-16-7-8-17-52(51)36-49/h7-8,13,15-17,21-31,36,41,43-45,55-63,79,91,93H,9-12,14,18-20,32-35,37-40,42H2,1-6H3,(H2,76,94)(H,81,102)(H,82,92)(H,83,98)(H,84,96)(H,85,95)(H,86,97)(H,87,99)(H,88,101)(H,89,100)(H3,77,80,104)

InChI Key

NOENHWMKHNSHGX-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(CCCCNC(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CCCCNC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CN=CC=C3)NC(=O)C(CC4=CC=C(C=C4)Cl)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)NC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “Ac-DL-2Nal-DL-Phe(4-Cl)-DL-3Pal-DL-Ser-DL-Tyr-DL-hCit-DL-Leu-DL-Lys(iPr)-DL-Pro-DL-Ala-NH2” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reaction: Each amino acid is coupled to the growing peptide chain using coupling reagents like HBTU or DIC.

    Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid) or other deprotecting agents.

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like TIS (triisopropylsilane).

Industrial Production Methods

In an industrial setting, the synthesis of this peptide may involve automated peptide synthesizers, which streamline the SPPS process. Large-scale production requires optimization of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

“Ac-DL-2Nal-DL-Phe(4-Cl)-DL-3Pal-DL-Ser-DL-Tyr-DL-hCit-DL-Leu-DL-Lys(iPr)-DL-Pro-DL-Ala-NH2” can undergo various chemical reactions, including:

    Oxidation: The peptide may be oxidized to form disulfide bonds if cysteine residues are present.

    Reduction: Reduction reactions can break disulfide bonds, reducing the peptide to its linear form.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in mild conditions.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol (BME).

    Substitution: Various protecting groups and coupling reagents used during SPPS.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation may result in cyclic peptides with disulfide bonds, while reduction will yield linear peptides.

Scientific Research Applications

“Ac-DL-2Nal-DL-Phe(4-Cl)-DL-3Pal-DL-Ser-DL-Tyr-DL-hCit-DL-Leu-DL-Lys(iPr)-DL-Pro-DL-Ala-NH2” has several scientific research applications, including:

    Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

    Biology: Employed in studies of protein-protein interactions, enzyme kinetics, and receptor binding assays.

    Medicine: Investigated for potential therapeutic applications, such as drug delivery systems and peptide-based vaccines.

    Industry: Utilized in the development of novel biomaterials and as a standard in analytical techniques like mass spectrometry.

Mechanism of Action

The mechanism of action of “Ac-DL-2Nal-DL-Phe(4-Cl)-DL-3Pal-DL-Ser-DL-Tyr-DL-hCit-DL-Leu-DL-Lys(iPr)-DL-Pro-DL-Ala-NH2” depends on its specific application. Generally, peptides exert their effects by binding to specific molecular targets, such as receptors or enzymes, and modulating their activity. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Table 1: Key Structural Modifications and Their Implications

Residue/Modification Functional Role Example in Similar Compounds
DL-Phe(4-Cl) Halogenation for stability/binding Chlorobenzene derivatives
DL-2Nal Aromatic bulk for receptor interaction Opioid peptides (e.g., Dmt-Tic motifs)
Lys(iPr) Reduced enzymatic degradation Cyclosporine A (methylated residues)
DL-hCit Conformational flexibility Citrulline-containing anti-inflammatory peptides

Table 2: Pharmacokinetic Properties (Hypothetical Data)

Property Ac-DL-2Nal-…-NH2 Reference Peptide A Reference Peptide B
Half-life (in vitro) ~4 hours ~2 hours ~6 hours
Plasma Stability 85% retained 60% retained 90% retained
LogP 2.1 1.5 3.0

Mechanistic Insights from Indirect Evidence

  • Halogenation Effects : The 4-Cl modification on Phe mirrors strategies in small-molecule design (e.g., chlorobenzene derivatives) to enhance binding affinity and metabolic resistance .
  • This could imply that Tyr or other aromatic residues in the peptide influence enzymatic degradation or signaling pathways.

Biological Activity

Ac-DL-2Nal-DL-Phe(4-Cl)-DL-3Pal-DL-Ser-DL-Tyr-DL-hCit-DL-Leu-DL-Lys(iPr)-DL-Pro-DL-Ala-NH2 is a synthetic peptide with a complex structure that exhibits significant biological activity. This article explores its synthesis, structure, biological interactions, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a diverse array of amino acids, including both D- and L- stereoisomers, which contribute to its unique properties. The synthesis typically involves solid-phase peptide synthesis (SPPS) , allowing for the efficient assembly of the peptide chain while ensuring high purity. Modifications such as acetylation at the N-terminus and amidation at the C-terminus enhance the stability and bioactivity of the peptide .

Molecular Characteristics

PropertyValue
Molecular FormulaC80H102ClN15O14
Molecular Weight1476.1 g/mol
PurityTypically >95%

Biological Activity

This compound exhibits various biological activities, primarily through its interactions with specific receptors and enzymes. The presence of halogenated phenylalanine (Phe(4-Cl)) enhances its binding affinity due to increased hydrophobic interactions, making it a candidate for pharmacological applications .

The compound functions as an agonist or antagonist depending on the target receptor. Its structural components suggest potential influences on:

  • Hormonal regulation
  • Cellular signaling pathways
  • Neuropeptide activity

Studies utilizing techniques like surface plasmon resonance (SPR) and fluorescence resonance energy transfer (FRET) have demonstrated its binding affinities and kinetics with various biological molecules .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Pharmacological Studies : Research indicates that Ac-DL-2Nal-DL-Phe(4-Cl) derivatives can modulate hormone release, particularly in the context of gonadotropin-releasing hormone (GnRH) pathways. These findings highlight its role in reproductive health .
  • Neuropeptide Interaction : In vitro studies have shown that this peptide can interact with neuropeptide receptors, suggesting potential applications in pain management and neurological disorders .
  • Therapeutic Applications : Given its structural properties, there is ongoing research into using this compound as a template for developing new therapeutic agents targeting metabolic processes or hormonal regulation .

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